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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

⚠️ CRITICAL DISAMBIGUATION ALERT
Before proceeding, verify your compound identity. There is a frequent nomenclature confusion

in the field between UBP512 and UFP-512.

UBP512 (Target of this guide): 9-Iodophenanthrene-3-carboxylic acid.[1][2][3][4] A selective

NMDA Receptor Modulator (GluN2A potentiator / GluN2C/D inhibitor).[2][3][5] Used in

neuroscience/excitotoxicity research.[6][7]

UFP-512: H-Dmt-Tic-NH-CH(CH2-COOH)-Bid. A Delta-Opioid Receptor (DOR) Agonist.[6][8]

[9] Used in anxiety, depression, and Wnt/

-catenin signaling (hair growth) research.[8]

Action: Check your chemical structure or CAS number. If you are working with the Delta-

Opioid agonist, STOP. This guide applies only to the NMDA modulator.

Introduction: The "Dual-Action" Challenge
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UBP512 is a unique pharmacological tool because it acts as a subunit-selective allosteric

modulator. Unlike simple agonists or antagonists, its "maximal effect" depends entirely on the

NMDA receptor (NMDAR) subunit composition of your biological model.

Mechanism A (GluN2A-containing receptors): Acts as a Positive Allosteric Modulator (PAM).

Mechanism B (GluN2C/GluN2D-containing receptors): Acts as a Negative Allosteric

Modulator (NAM) / Inhibitor.[2]

The Optimization Goal: To identify the concentration window that achieves selective modulation

without off-target inhibition of other NMDAR subtypes.

Module 1: Solubilization & Stability (The Foundation)
Issues with biological variability often stem from inconsistent stock preparation. Phenanthrene

derivatives are lipophilic and prone to precipitation in aqueous media.

Q: What is the optimal solvent system for UBP512?
A:DMSO (Dimethyl Sulfoxide) is required for the primary stock. UBP512 has poor aqueous

solubility.

Protocol: Dissolve powder to 10 mM - 50 mM in anhydrous DMSO.

Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles,

which can cause micro-precipitation that is invisible to the naked eye but alters the effective

concentration.

Q: How do I dilute it for cell culture or slice recording?
A: You must perform a step-down dilution to prevent "crashing out."

Step 1: Dilute DMSO stock 1:1000 into the experimental buffer (ACSF or Media) to reach an

intermediate concentration (e.g., 100 µM).

Step 2: Vortex immediately and vigorously.

Step 3: Perform serial dilutions from this intermediate.
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Critical Control: Keep the final DMSO concentration <0.1% (v/v) to avoid solvent toxicity,

which can mimic NMDAR blockade.

Solubility & Stability Matrix
Parameter Specification Notes

MW ~348.13 g/mol
9-Iodophenanthrene-3-

carboxylic acid

Primary Solvent DMSO (anhydrous) Max solubility ~50-100 mM

Aqueous Solubility Negligible

Requires carrier (DMSO) or pH

adjustment (basic pH helps,

but risks physiology)

Working Conc. 1 µM – 100 µM
Typical range for

electrophysiology

Stability High (Solid) / Med (Soln)

Protect from light (iodinated

compounds can be

photosensitive)

Module 2: Dose-Response Optimization (The
Experiment)
Finding the "Maximal Effect" requires defining whether you want to potentiate GluN2A or inhibit

GluN2C/D.

Q: What is the starting concentration range for dose-response
curves?
A: We recommend a log-scale titration from 1 µM to 100 µM.

GluN2A Potentiation: Effects are typically observed between 10 µM and 50 µM.

GluN2C/D Inhibition: IC50 values are often reported in the 5 µM – 20 µM range, with

maximal inhibition >50 µM.

Q: How do I validate selectivity in my specific tissue?
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A: You must use a "Subtractive Pharmacology" approach. UBP512 is not a "clean" on/off

switch; it shifts the probability of channel opening.

Experimental Workflow (Visualized):

Biological Assay (e.g., Patch Clamp)

Stock Prep
(50 mM DMSO)

Serial Dilution
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No Effect

GluN2B Dominant
or Precipitation

Click to download full resolution via product page

Figure 1: Optimization workflow for determining the dominant NMDAR subunit response to

UBP512 in your biological system.

Module 3: Troubleshooting Biological Outcomes
Common issues when the compound "doesn't work" or yields unexpected data.

Q: I see no effect on NMDA currents, even at 50 µM. Why?
A: This usually indicates a Subunit Mismatch.

Cause: Your cells may express primarily GluN2B subunits. UBP512 has low affinity/efficacy

at GluN2B.

Verification: Apply a selective GluN2B inhibitor (e.g., Ifenprodil or Ro 25-6981). If the current

is blocked by these, your system is GluN2B-dominant, and UBP512 will be ineffective.

Q: The response is biphasic (increases then decreases). What is
happening?
A: You are likely crossing the selectivity threshold or recruiting different receptor populations.
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Mechanism: At lower concentrations (~10 µM), you may see GluN2A potentiation. At higher

concentrations (>100 µM), non-specific channel block or off-target inhibition of other subunits

may occur.

Solution: Restrict your concentration curve. Do not exceed 100 µM unless necessary.

Q: My solution becomes cloudy when added to ACSF.
A: This is "Crash-out" Precipitation.

Cause: Rapid addition of high-concentration DMSO stock to aqueous buffer.

Fix:

Sonicate the intermediate dilution.

Add a solubilizing agent like Cyclodextrin (if compatible with your assay) or ensure BSA is

present (protein binding can help keep lipophilic drugs in suspension, though it reduces

free concentration).

Critical: Check the pH. UBP512 is a carboxylic acid; ensure your buffer pH is strictly 7.4.

Troubleshooting Logic Map
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Problem: unexpected Result

Is buffer cloudy?

Is the response Biphasic?

No

Precipitation.
Reduce conc. or warm solution.

Yes

Is there NO response?

No

Mixed Subunits.
Use specific blockers (Ifenprodil)

to isolate currents.

Yes

Wrong Target.
Verify GluN2A/C/D expression.

(UBP512 ignores GluN2B)

Yes

Click to download full resolution via product page

Figure 2: Logical decision tree for diagnosing experimental failures with UBP512.

References & Authority
The protocols and mechanisms described above are grounded in the following primary

literature.

Trippier, P. C., et al. (2013). "Target- and Mechanism-Based Therapeutics for

Neurodegenerative Diseases: Strength in Numbers." Journal of Medicinal Chemistry.

(Describes the synthesis and selectivity profile of phenanthrene derivatives including

UBP512).
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Costa, B. M., et al. (2010). "A Novel Family of Negative and Positive Allosteric Modulators of

NMDA Receptors." Journal of Pharmacology and Experimental Therapeutics. (Defines the

GluN2A potentiation and GluN2C/D inhibition profile).

MedChemExpress Product Data. "UBP512 - Biological Activity and Protocols." (Solubility

and handling data).

Disclaimer: This guide is for research purposes only. UBP512 is a chemical probe, not a clinical

drug. Always consult the Safety Data Sheet (SDS) before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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